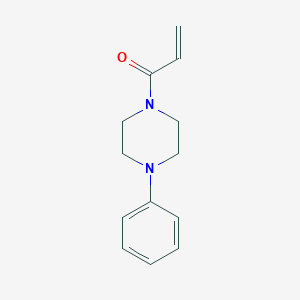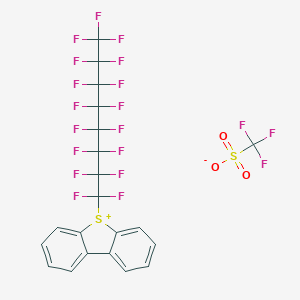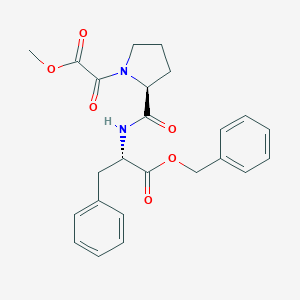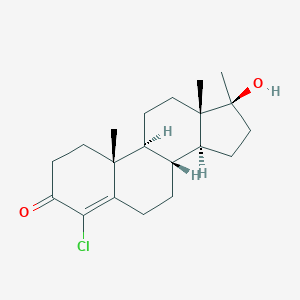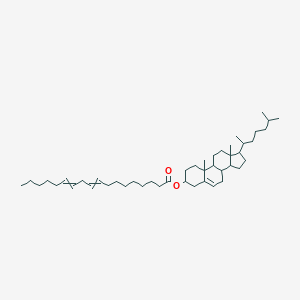
コレステリルリノレアート
概要
説明
Cholesteryl linoleate is a major cholesterol ester found associated with the neutral core of low-density lipoprotein . It is transferred to the plasma membrane of macrophages and CHO cells expressing 15-lipoxygenase (15-LO) via LDL receptor-related protein (LRP), where it undergoes oxidation to form cholesteryl linoleate hydroperoxides .
Synthesis Analysis
Cholesteryl ester (CE) is an ester of cholesterol and fatty acid (FA). Plasma CE reflects complicated metabolisms of cholesterol, phospholipids, lipoproteins, and dietary FAs . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Molecular Structure Analysis
The systematic name for Cholesteryl linoleate is cholest-5-en-3β-yl (9Z,12Z-octadecadienoate). The molecular formula is C45H76O2 and the exact mass is 648.58453 .Chemical Reactions Analysis
Cholesteryl linoleate is a major cholesterol ester found associated with the neutral core of low-density lipoprotein. Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Physical And Chemical Properties Analysis
Cholesteryl linoleate has a molar mass of 649.08 g/mol . It is not surface-active and force-area (PA) isotherms were not obtained .科学的研究の応用
心臓血管疾患バイオマーカー研究
コレステリルリノレアートは、心臓血管疾患(CVD)の研究において重要な役割を果たしています。それは、脂質体学アプローチにおいて、CVD患者の血漿サンプル中の酸化産物を定量化するために使用されます。 酸化コレステリルリノレアートのレベルの上昇は、心筋梗塞患者で観察されており、CVDの発症リスクと治療の有効性を評価するための新しいバイオマーカーとしての可能性を示唆しています .
アテローム性動脈硬化の病因
アテローム性動脈硬化の文脈において、コレステリルリノレアートの酸化産物は、マクロファージにおける加水分解に抵抗することが知られており、タンパク質と複合体を形成し、ヒトのアテローム性動脈硬化病変に存在します . この分解への抵抗とセロイド複合体を形成する能力は、アテローム性動脈硬化の病因とその病因の理解に貢献しています。
脂質の貯蔵と輸送
コレステリルリノレアートは、臓器や組織間のコレステロールの貯蔵と輸送に関与しています。そのエステル化は、大量のコレステロールを不活性に貯蔵することを可能にし、過剰な細胞性コレステロールの毒性を回避します。 この機能は、コレステロールの恒常性を維持するために不可欠であり、脂質代謝研究の基本的な側面です .
酸化ストレスと細胞障害
この化合物は、酸化ストレスと細胞障害における役割についても研究されています。コレステリルリノレアートの酸化修飾は、酸化コレステロールエステル(OxCEs)の形成につながり、OxCEsは、生理学的または病理学的状況に応じて、さまざまな生物学的活性を示します。 これらの活性は、酸化ストレス関連疾患の基礎となる細胞メカニズムを理解するために不可欠です .
脂質タンパク質相互作用研究
コレステリルリノレアートのタンパク質との相互作用、特にアテローム性動脈硬化プラーク内の脂質タンパク質複合体の形成における相互作用は、別の興味深い分野です。 これらの相互作用は、脂質関連疾患の分子基盤と、脂質タンパク質複合体が細胞機能に与える影響を調査するために重要です .
脂質体学と質量分析
質量分析の進歩により、コレステリルリノレアートとその酸化形態の詳細な分析が可能になりました。 これは、脂質体学において新たな道を切り開き、研究者は人間の組織や体液中のOxCEsの存在を確認し、そのレベルを定量化できるようになりました。これにより、脂質関連病態の理解が深まります .
赤血球膜研究
コレステリルリノレアートは、赤血球膜におけるコレステロールとリン脂質の比率を研究するための分散液の調製に使用されます。 このアプリケーションは、さまざまな生理学的および病理学的状態における赤血球の構造的完全性と機能を理解するために不可欠です .
分析化学とHPLC標準
最後に、コレステリルリノレアートは、リポタンパク質の分析におけるHPLC標準として役立ちます。 高速液体クロマトグラフィー(HPLC)での使用は、脂質プロファイルの正確な定量化と特性評価を助け、臨床診断と研究の両方の目的に不可欠です .
作用機序
Target of Action
Cholesteryl Linoleate, also known as Cholesterol Linoleate, primarily targets Lipase 3 in yeast . Lipase 3 is an enzyme that plays a crucial role in the hydrolysis of fats. In addition, it has been shown to stimulate human umbilical vein endothelial cells (HUVECs) to bind human peripheral blood mononuclear cells as well as monocyte-like U937 cells .
Mode of Action
Cholesteryl Linoleate interacts with its targets by being taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process is part of the body’s mechanism to store and transport large quantities of cholesterol between organs and tissues, and to avoid toxicity of excess cellular cholesterol .
Biochemical Pathways
It is known that the compound is part of the class of organic compounds known as cholesteryl esters, which contain an esterified cholestane moiety . These compounds reside in the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .
Pharmacokinetics
It is known that receptor-ldl complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .
Result of Action
The molecular and cellular effects of Cholesteryl Linoleate’s action are context-dependent. Oxidized fatty acyl chains in Cholesteryl Linoleate can be hydrolyzed and re-esterified, thus seeding oxidized moieties into phospholipids . These oxidized phospholipids have different biological activities from Cholesteryl Linoleate .
Action Environment
The action, efficacy, and stability of Cholesteryl Linoleate can be influenced by various environmental factors. For instance, it has been shown that Cholesteryl Linoleate exhibits activity against the multidrug-resistant S. epidermidis and a P. aeruginosa strain . Its effectiveness in killing these strains was less than that of stearic acid and palmitic acid , suggesting that the compound’s action may be influenced by the presence of other compounds in the environment.
Safety and Hazards
将来の方向性
Research on Cholesteryl linoleate could focus on measuring its levels in plasma as a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment . Further understanding of the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat ASCVD .
生化学分析
Biochemical Properties
Cholesteryl linoleate interacts with various enzymes, proteins, and other biomolecules. Post-synthetic, or epilipidomic, oxidative modifications of cholesteryl linoleate are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .
Cellular Effects
Cholesteryl linoleate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces expression of both TFG-β and TGF-β receptor type I in human U937 promonocytic cells .
Molecular Mechanism
The mechanism of action of cholesteryl linoleate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of cholesteryl linoleate change over time in laboratory settings. It has been observed that cholesteryl linoleate exhibits activity against certain strains of bacteria at physiological concentrations as found in nasal fluid .
Dosage Effects in Animal Models
The effects of cholesteryl linoleate vary with different dosages in animal models. Studies have indicated that ACAT2 and monounsaturated cholesteryl esters promote atherosclerosis . Deletion of the ACAT2 gene prevented atherosclerosis for up to 30 weeks in certain mouse models .
Metabolic Pathways
Cholesteryl linoleate is involved in various metabolic pathways. It is a part of the cholesterol esterification process, a mechanism the body uses to store and transfer cholesterol .
Transport and Distribution
Cholesteryl linoleate is transported and distributed within cells and tissues. It resides in hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .
Subcellular Localization
The subcellular localization of cholesteryl linoleate is primarily within the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets . This localization affects its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
| { "Design of the Synthesis Pathway": "Cholesteryl linoleate can be synthesized through a two-step reaction process. The first step involves the synthesis of cholesteryl chloride, which is then reacted with linoleic acid in the second step to form cholesteryl linoleate.", "Starting Materials": [ "Cholesterol", "Thionyl chloride", "Linoleic acid", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of cholesteryl chloride", "- Dissolve cholesterol in a mixture of methanol and diethyl ether", "- Add thionyl chloride dropwise to the mixture while stirring", "- Continue stirring for 24 hours at room temperature", "- Filter the resulting precipitate and wash with diethyl ether", "- Dry the precipitate under vacuum", "Step 2: Synthesis of cholesteryl linoleate", "- Dissolve cholesteryl chloride in dry diethyl ether", "- Add triethylamine to the solution to neutralize any remaining thionyl chloride", "- Add linoleic acid to the solution and stir for 24 hours at room temperature", "- Wash the resulting precipitate with sodium bicarbonate solution", "- Dry the precipitate under vacuum", "- Purify the product by recrystallization from ethanol", "- Analyze the purity of the product using thin-layer chromatography and nuclear magnetic resonance spectroscopy", "Overall reaction:", "Cholesterol + Thionyl chloride + Triethylamine + Linoleic acid -> Cholesteryl chloride + Sodium bicarbonate -> Cholesteryl linoleate + Sodium chloride + Hydrochloric acid" ] } | |
| 604-33-1 | |
分子式 |
C45H76O2 |
分子量 |
649.1 g/mol |
IUPAC名 |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |
InChIキー |
NAACPBBQTFFYQB-HNZPGTTISA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
| 604-33-1 | |
同義語 |
cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cholesteryl Linoleate has a molecular formula of C45H76O2 and a molecular weight of 649.1 g/mol.
A: Yes, researchers have used various spectroscopic techniques to study Cholesteryl Linoleate. For example, studies have used 13C NMR to investigate the molecular dynamics of lipids in human plasma high-density lipoproteins, including Cholesteryl Linoleate []. Additionally, HPLC with UV monitoring at 232 nm, a wavelength characteristic for conjugated dienes with vicinal hydroxyl function, has been used to detect and quantify Cholesteryl hydroxyoctadecadienoates (CHODES), oxidation products of Cholesteryl Linoleate [].
A: Cholesteryl Linoleate, being an unsaturated ester, is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and light []. Studies have shown that its oxidation leads to the formation of hydroperoxides, epoxides, and other degradation products, which can affect its stability and properties [, , , ]. The rate of oxidation is influenced by factors such as temperature, oxygen availability, and the presence of antioxidants [, , , , ].
A: Research using mixed monolayers reveals that Cholesteryl Linoleate interacts with other lipids, impacting its surface properties. The amount of Cholesteryl Linoleate incorporated into the monolayer depends on its solubility in the other lipids present and the surface pressure applied. Notably, even at moderate surface pressures, Cholesteryl Linoleate tends to be extruded from the monolayer into a bulk phase [].
A: Studies indicate that macrophages struggle to effectively hydrolyze the breakdown products of extensively oxidized Cholesteryl Linoleate. These products, including cholesteryl ester aldehydes, are found in atherosclerotic lesions. Their inefficient degradation and potential to interact with proteins may contribute to the formation of ceroid, an insoluble lipid-protein complex characteristic of atherosclerotic plaques [].
A: Yes, research suggests that oxidized Cholesteryl Linoleate (oxCL) can stimulate human umbilical vein endothelial cells (HUVECs) to bind monocytes, a critical step in atherogenesis. Specifically, components of oxCLs like 9-oxononanoyl cholesterol (9-ONC) and Cholesteryl Linoleate hydroperoxides have been shown to promote this adhesion. This process involves endothelial connecting segment-1 and the activation of protein kinase C and mitogen-activated protein kinase pathways [].
A: While Cholesteryl Linoleate itself is not typically considered a catalyst, its presence and oxidation state can influence enzymatic reactions. For instance, the enzyme 15-lipoxygenase (15-LOX) can act upon Cholesteryl Linoleate, leading to the formation of oxidized Cholesteryl Linoleate products [].
ANone: While specific examples of computational studies focusing exclusively on Cholesteryl Linoleate were not found within the provided papers, the complex nature of lipid oxidation and the identification of specific regioisomers in studies utilizing techniques like HPLC suggest that computational chemistry and modeling approaches, such as molecular dynamics simulations and density functional theory calculations, could be valuable in further understanding its oxidation behavior, interactions with enzymes like 15-LOX, and the formation of specific oxidation products.
A: The degree of unsaturation in the fatty acid chain plays a significant role in the oxidation susceptibility of Cholesteryl esters. Studies comparing Cholesteryl Linoleate (containing two double bonds) with Cholesteryl Oleate (containing one double bond) and Cholesteryl Stearate (saturated) show that Cholesteryl Linoleate is most susceptible to oxidation, followed by Cholesteryl Oleate, while Cholesteryl Stearate is the most stable [, ]. This highlights the role of double bonds as sites for radical attack during oxidation.
ANone: The provided research papers primarily focus on the biochemical and biophysical properties of Cholesteryl Linoleate, its role in lipid metabolism and oxidation, and its implications in atherosclerosis. Detailed information on its pharmacokinetics and pharmacodynamics was not within the scope of these studies.
A: Researchers have utilized cultured cells, including human fibroblasts and mouse peritoneal macrophages, to investigate the metabolism of Cholesteryl Linoleate. These models have been instrumental in understanding processes like receptor-mediated uptake, lysosomal hydrolysis, and the impact of oxidation on Cholesteryl Linoleate processing [, , , , ].
A: While the provided papers do not detail specific in vivo experiments focusing solely on Cholesteryl Linoleate and atherosclerosis, researchers have utilized animal models, including rats and pigs, to study lipoprotein metabolism and the development of atherosclerotic lesions. These studies involve dietary manipulations, such as high-cholesterol diets, to induce atherosclerotic changes and analyze the lipid composition in plasma and tissues [, , , , , ].
ANone: Information concerning resistance mechanisms or cross-resistance related to Cholesteryl Linoleate was not found in the provided research articles.
ANone: The provided papers primarily focus on the biochemical and biophysical aspects of Cholesteryl Linoleate. Extensive toxicological data was not presented within the scope of these studies.
ANone: The studies provided focus on the role of Cholesteryl Linoleate in lipid metabolism and oxidation, not its use as a target for drug delivery.
A: Research suggests that monitoring specific Cholesteryl Linoleate oxidation products, like cholesteryl hydroxyoctadecadienoates (CHODES), in vascular tissue could provide insights into the extent of lipid peroxidation, potentially serving as a marker for atherosclerosis progression [].
A: Yes, studies on beta-thalassemia patients have shown a correlation between a lower CL/CO ratio and the clinical severity of the disease. This suggests that the CL/CO ratio could be a potential marker for assessing the severity of the condition and the degree of oxidative damage to lipoproteins [, ].
A: Various techniques are used to analyze Cholesteryl Linoleate. Gas chromatography (GC) has been employed to determine the fatty acid composition of cholesterol esters, including Cholesteryl Linoleate [, , ]. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), allows for the separation and identification of Cholesteryl Linoleate and its oxidized derivatives, such as hydroperoxides and hydroxyoctadecadienoates [, , , , ]. Thin-layer chromatography (TLC) is another technique used for separating and analyzing Cholesteryl Linoleate and related lipid components [, , , ].
A: While the provided research articles do not delve into specific dissolution and solubility studies of Cholesteryl Linoleate, its properties as a hydrophobic lipid suggest limited solubility in aqueous environments. Its incorporation into lipoproteins like LDL and HDL is crucial for its transport and utilization within the body [, , , ].
ANone: The provided research articles focus on the biological roles and chemical properties of Cholesteryl Linoleate, not its use as a drug or therapeutic agent. Therefore, these aspects were not addressed within the scope of these studies.
ANone: Although not explicitly stated, the research presented in the papers relies on a robust infrastructure and resources, including:
- Cell culture facilities: For conducting in vitro studies using various cell lines [, , , , ].
- Animal facilities: For conducting in vivo studies using animal models [, , , , , ].
- Analytical instrumentation: Access to sophisticated analytical instruments such as HPLC, GC, MS, and NMR is crucial for characterizing and quantifying Cholesteryl Linoleate, its oxidation products, and other related lipids [, , , , , , , , , , ].
A: Early research, as exemplified by studies in the 1960s [, ], laid the groundwork for understanding the basic properties and composition of Cholesteryl Linoleate in lipoproteins. Subsequent investigations, utilizing techniques like cell culture and advanced analytical methods, have provided deeper insights into the mechanisms of Cholesteryl Linoleate uptake, hydrolysis, and its susceptibility to oxidation [, , , , ]. The identification of specific Cholesteryl Linoleate oxidation products, such as CHODES, and their potential link to atherosclerotic lesion development represent significant milestones in understanding the role of this lipid in cardiovascular disease [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)


